molecular formula C14H10N6O B5303694 2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No. B5303694
M. Wt: 278.27 g/mol
InChI Key: FFYXNKVETWOOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a chemical compound that belongs to the class of triazolotriazine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry. The purpose of

Mechanism of Action

The mechanism of action of 2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. By inhibiting this enzyme, the compound prevents the replication and transcription of cancer cells, leading to their death.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in lab experiments is its potent antitumor activity. This makes it an ideal compound for studying the mechanisms of cancer cell death and developing new cancer treatments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one. One potential direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Another direction is to explore its potential applications in other areas of scientific research, such as drug discovery and development. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.

Synthesis Methods

The synthesis of 2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves the reaction of 2-phenyl-4H-pyrido[3,2-e][1,2,4]triazolo[4,3-c][1,2,4]triazin-4-one with methyl iodide in the presence of potassium carbonate. The reaction is carried out in DMF (N,N-dimethylformamide) at a temperature of 80°C for 24 hours. The resulting product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Scientific Research Applications

2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

4-methyl-11-phenyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c1-9-15-14-17-16-12-11(20(14)18-9)7-8-19(13(12)21)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYXNKVETWOOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4)N=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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